

# Trofosfamide-d4: A Technical Guide to Specifications and Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trofosfamide-d4

Cat. No.: B564898

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for **Trofosfamide-d4**, a deuterated analog of the alkylating agent Trofosfamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and pharmacokinetic analysis where **Trofosfamide-d4** is utilized as an internal standard or for mechanistic investigations.

## Certificate of Analysis: Representative Data

The following tables summarize the typical specifications and analytical results for a batch of **Trofosfamide-d4**. These values are representative of a high-quality standard suitable for demanding research applications.

Table 1: General Properties

Parameter	Specification
Chemical Name	N,N,3-Tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-Oxide
Synonyms	Ixoten-d4, NSC 109723-d4, Trifosfamide-d4
CAS Number	1189884-36-3[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> D <sub>4</sub> Cl <sub>3</sub> N <sub>2</sub> O <sub>2</sub> P[1][2]
Molecular Weight	327.61 g/mol [1][2][3]
Appearance	White to Off-White Solid[1]
Solubility	Soluble in Methanol, Acetonitrile, DMSO
Storage	2-8°C, under inert atmosphere[1]

Table 2: Quality Control Specifications

Analytical Test	Specification	Method
Purity (HPLC)	≥ 98.0%	High-Performance Liquid Chromatography (HPLC)
Chemical Identity	Conforms to structure	<sup>1</sup> H NMR, <sup>13</sup> C NMR, <sup>31</sup> P NMR, Mass Spectrometry
Isotopic Purity	≥ 99% Deuterium Incorporation	Mass Spectrometry
Residual Solvents	To be reported	Gas Chromatography (GC)
Water Content	≤ 0.5%	Karl Fischer Titration

## Experimental Protocols

The following sections detail the methodologies employed to ascertain the quality and purity of **Trofosfamide-d4**.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate **Trofosfamide-d4** from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10  $\mu$ L.
- Procedure: A solution of **Trofosfamide-d4** is prepared in the mobile phase and injected into the HPLC system. The peak area of **Trofosfamide-d4** is compared to the total peak area of all components to determine the purity.

## Mass Spectrometry for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the level of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Infusion Solvent: Acetonitrile/water (1:1) with 0.1% formic acid.
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured to confirm it corresponds to the expected molecular weight of **Trofosfamide-d4**.

- Procedure for Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) species are measured. The isotopic purity is calculated from the ratio of the d4 peak area to the sum of all relevant isotopic peak areas.

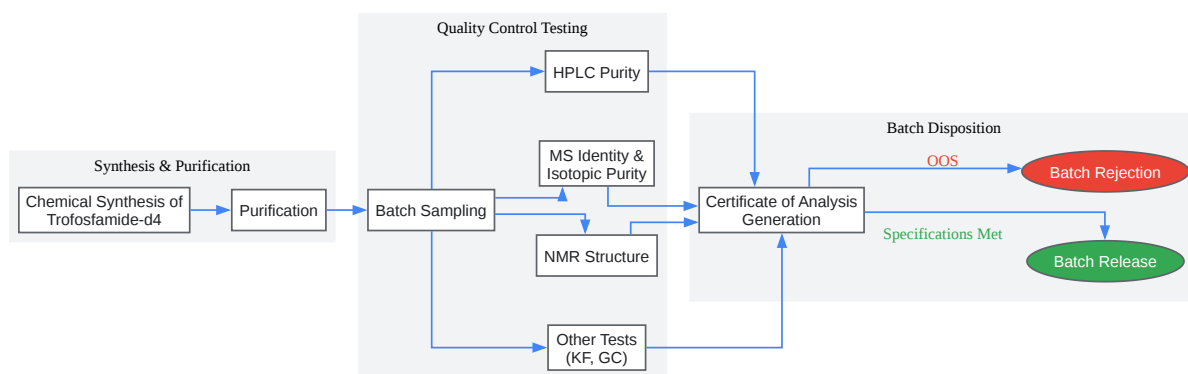
## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl Sulfoxide-d6 ( $\text{DMSO-d}_6$ ).
- Experiments:
  - $^1\text{H}$  NMR: To confirm the absence of protons at the deuterated positions and to verify the overall proton chemical shifts and integrations.
  - $^{13}\text{C}$  NMR: To confirm the carbon skeleton of the molecule.
  - $^{31}\text{P}$  NMR: To identify the phosphorus signal characteristic of the oxazaphosphorine ring.
- Procedure: A sample of **Trofosfamide-d4** is dissolved in the deuterated solvent, and the respective NMR spectra are acquired. The resulting spectra are analyzed and compared with the expected chemical shifts and coupling constants for the Trofosfamide structure.

## Visualized Workflow

The following diagram illustrates the typical quality control workflow for the release of a batch of **Trofosfamide-d4**.



[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for **Trofosamide-d4**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [resolvemass.ca](http://resolvemass.ca) [[resolvemass.ca](http://resolvemass.ca)]
- 2. [pharmaffiliates.com](http://pharmaffiliates.com) [[pharmaffiliates.com](http://pharmaffiliates.com)]
- 3. Analytical and preparative high-performance liquid chromatographic separation of the enantiomers of ifosfamide, cyclophosphamide and trofosfamide and their determination in plasma - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- To cite this document: BenchChem. [Trofosfamide-d4: A Technical Guide to Specifications and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564898#trofosfamide-d4-certificate-of-analysis-and-specifications]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)